

In-Depth Technical Guide: The Crystal Structure of 8-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromonaphthalen-1-amine

Cat. No.: B1268476

[Get Quote](#)

This technical guide provides a comprehensive overview of the crystal structure of **8-Bromonaphthalen-1-amine**, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for synthesis and analysis, and key structural features of the molecule.

Introduction

8-Bromonaphthalen-1-amine ($C_{10}H_8BrN$) is an aromatic organic compound whose structural characteristics are of interest for understanding intermolecular interactions and crystal packing. The presence of both a bromine atom and an amine group on the naphthalene core at positions 8 and 1, respectively, leads to significant steric interactions and unique hydrogen bonding patterns that dictate its solid-state architecture. This guide summarizes the key findings from its single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of **8-Bromonaphthalen-1-amine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₁₀ H ₈ BrN
Formula Weight	222.08 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	13.6692 (14)
b (Å)	4.1579 (4)
c (Å)	15.8256 (16)
β (°)	109.941 (3)
Volume (Å ³)	845.52 (15)
Z	4
Temperature (K)	125.1
Radiation	Mo Kα ($\lambda = 0.71075 \text{ \AA}$)
Density (calculated) (Mg/m ³)	1.744
Absorption Coefficient (mm ⁻¹)	4.81
F(000)	440.00
R[F ² > 2σ(F ²)]	0.051
wR(F ²)	0.116
Goodness-of-fit (S)	1.10

Data Collection

Parameter	Value
Diffractometer	Rigaku SCXmini
Reflections Collected	6823
Independent Reflections	1527
R_int	0.061
θ range for data collection (°)	3.0 to 27.6

Molecular and Crystal Structure Features

The analysis of the crystal structure of **8-Bromonaphthalen-1-amine** reveals several key features:

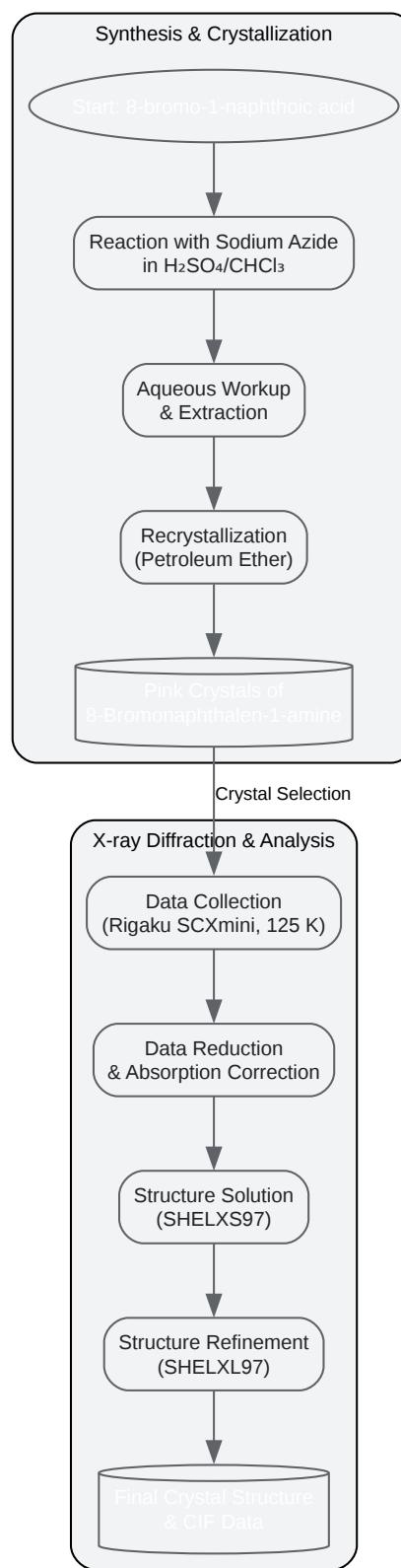
- **Intramolecular Hydrogen Bonding:** A notable feature is the presence of an intramolecular hydrogen bond between one of the amine protons (N1—H1a) and the bromine atom (Br1).[1][2] This interaction results in a relatively unstrained molecule despite the steric crowding of the substituents at the 1 and 8 positions.[1][2] The non-bonded Br1…N1 distance is 3.070 (3) Å.[1][2]
- **Intermolecular Hydrogen Bonding:** The second amine proton (N1—H1b) participates in an intermolecular hydrogen bond with the nitrogen atom of an adjacent molecule (N1—H1b…N1).[1][2] This interaction links the molecules into infinite zigzag chains.[1][2]
- **Crystal Packing:** The naphthalene units are arranged in a herringbone stacking motif, a common packing arrangement for aromatic systems.[1][2]

Experimental Protocols

Synthesis of 8-Bromonaphthalen-1-amine

The synthesis of the title compound was adapted from a previously described method.[1][2]

- A stirred suspension of 8-bromo-1-naphthoic acid (2.0 g, 0.008 mol) in concentrated sulfuric acid (7 ml) and chloroform (7 ml) was heated to 45°C.[1][2]


- Sodium azide (3.10 g, 0.048 mol) was added portion-wise over a 10-minute period, allowing the effervescence to subside between additions.[1][2]
- The mixture was stirred for an additional 90 minutes at 45°C.[1][2]
- The reaction mixture was then added to water (140 ml) and made alkaline with aqueous ammonia.[1][2]
- The product was extracted with chloroform (3 x 140 ml).[1]
- The combined organic extracts were dried with magnesium sulfate and evaporated to yield the crude product.[1]
- Recrystallization from petroleum ether (60–80) afforded pink crystals of **8-Bromonaphthalen-1-amine** (Yield: 1.30 g, 73%).[1]

Single-Crystal X-ray Diffraction

- Crystal Selection: A suitable pink crystal with dimensions $0.35 \times 0.13 \times 0.09$ mm was selected for analysis.[1]
- Data Collection: X-ray diffraction data were collected on a Rigaku SCXmini diffractometer using Mo K α radiation.[1] The data were collected at a temperature of 125.1 K.[1]
- Data Reduction: The collected data were processed using PROCESS-AUTO software.[1] A multi-scan absorption correction was applied using ABSCOR.[1]
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[1] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Logical Workflow

The following diagram illustrates the experimental workflow for the determination of the crystal structure of **8-Bromonaphthalen-1-amine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Crystal Structure of 8-Bromonaphthalen-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268476#crystal-structure-of-8-bromonaphthalen-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com